molecular formula C15H13ClO4 B5128828 propyl 2-chloro-5-(5-formyl-2-furyl)benzoate

propyl 2-chloro-5-(5-formyl-2-furyl)benzoate

Cat. No. B5128828
M. Wt: 292.71 g/mol
InChI Key: GHMQUAUOXDPEIX-UHFFFAOYSA-N
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Description

Propyl 2-chloro-5-(5-formyl-2-furyl)benzoate, also known as PFCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PFCB is a synthetic compound that is primarily used for research purposes, and its synthesis method and mechanism of action have been extensively studied.

Scientific Research Applications

Propyl 2-chloro-5-(5-formyl-2-furyl)benzoate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is a versatile building block that can be used to synthesize a wide range of organic compounds such as benzoxazoles, benzimidazoles, and benzothiazoles. This compound has also been used to synthesize various heterocyclic compounds that exhibit potent biological activities such as antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of propyl 2-chloro-5-(5-formyl-2-furyl)benzoate is not well understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and monoamine oxidase. This compound has also been shown to interact with various receptors such as GABA-A and 5-HT1A receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and analgesic activities. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. This compound has also been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit analgesic activity in various animal models of pain.

Advantages and Limitations for Lab Experiments

Propyl 2-chloro-5-(5-formyl-2-furyl)benzoate has several advantages for lab experiments such as its ease of synthesis, high purity, and low toxicity. This compound is also a versatile building block that can be used to synthesize a wide range of organic compounds with various biological activities. However, the limitations of this compound include its high cost, limited availability, and lack of commercial sources.

Future Directions

There are several future directions for research on propyl 2-chloro-5-(5-formyl-2-furyl)benzoate. One possible direction is to explore the potential applications of this compound as a building block for the synthesis of novel organic compounds with potent biological activities. Another possible direction is to investigate the mechanism of action of this compound and its interactions with various cellular targets. Further studies are also needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of this compound and its derivatives.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to explore the full potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of propyl 2-chloro-5-(5-formyl-2-furyl)benzoate involves the reaction of 5-acetyl-2-furancarboxaldehyde with 2-chlorobenzoic acid in the presence of propionic anhydride and a catalytic amount of sulfuric acid. The reaction yields this compound as a white crystalline solid with a melting point of 112-114°C. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

properties

IUPAC Name

propyl 2-chloro-5-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-2-7-19-15(18)12-8-10(3-5-13(12)16)14-6-4-11(9-17)20-14/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMQUAUOXDPEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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